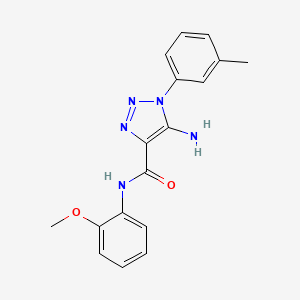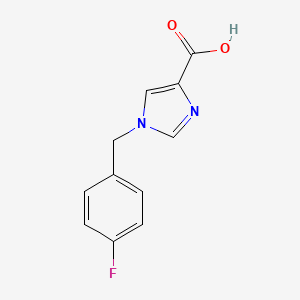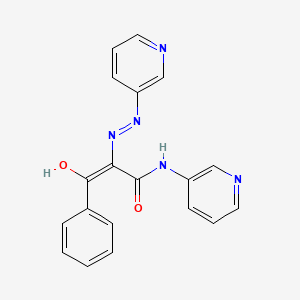
3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a member of the benzofuran family and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. The compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and play a crucial role in tumor invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound inhibits cancer cell proliferation and induces apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In animal studies, the compound has been found to exhibit significant antitumor activity and reduce tumor growth in xenograft models. Additionally, it has been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. The compound has been found to exhibit significant biological activities in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may pose challenges in its formulation and administration.
Future Directions
There are several future directions for the research and development of 3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and inflammatory pathways. Another direction is to optimize the synthesis method and improve the compound's solubility and pharmacokinetic properties. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound in humans. Finally, the compound's potential as a drug delivery system and its use in combination therapy with other anticancer or anti-inflammatory agents should also be explored.
Synthesis Methods
The synthesis of 3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves the reaction of 2-fluoroaniline and 3-(4-chlorobutanamido)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain the desired compound.
Scientific Research Applications
3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-(4-chlorobutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c20-11-5-10-16(24)23-17-12-6-1-4-9-15(12)26-18(17)19(25)22-14-8-3-2-7-13(14)21/h1-4,6-9H,5,10-11H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRNHXVLIPQAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2660094.png)
![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2660095.png)

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)
![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)



![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)

![2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2660117.png)